Cerium sulfate

Description

Properties

CAS No. |

13454-94-9 |

|---|---|

Molecular Formula |

CeH2O4S |

Molecular Weight |

238.20 g/mol |

IUPAC Name |

cerium;sulfuric acid |

InChI |

InChI=1S/Ce.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

RWACICCRNCPMDT-UHFFFAOYSA-N |

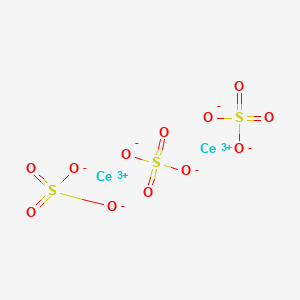

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3].[Ce+3] |

Canonical SMILES |

OS(=O)(=O)O.[Ce] |

Other CAS No. |

24670-27-7 13454-94-9 |

Pictograms |

Irritant |

Related CAS |

24670-27-7 |

Synonyms |

Ce(SO4)2 cerium (IV) sulfate cerium sulfate cerium(IV) sulfate |

Origin of Product |

United States |

Fundamental Research Paradigms in Cerium Sulfate Chemistry

Evolution of Cerium Sulfate (B86663) Research Trajectories

The scientific journey of cerium sulfate began in the early 19th century, following the discovery of the element cerium itself in 1803. Initial research was centered on the fundamental chemistry of cerium, including its isolation from mineral ores. A significant milestone was the synthesis of cerium(IV) sulfate (Ce(SO₄)₂), typically achieved through the reaction of cerium(IV) oxide with concentrated sulfuric acid. wikipedia.org

Early 20th-century research established cerium(IV) sulfate's role as a powerful oxidizing agent in analytical chemistry. Its application in redox titrations, a method known as cerimetry, became a key area of study, offering a stable and effective alternative to other oxidizing titrants like potassium permanganate. mgesjournals.comgfschemicals.com During this period, a significant challenge was understanding the dual oxidation states of cerium (+3 and +4) and their behavior in solution. The anomalous solubility of cerium(III) sulfate—its solubility decreases as temperature increases—sparked considerable debate and research into lanthanide coordination chemistry.

Later, research trajectories expanded into organic synthesis, where cerium(IV) sulfate was employed as an oxidant for various functional groups. mgesjournals.com In the 1970s and 1980s, its applications broadened further into environmental remediation, including the destruction of organic pollutants and gas scrubbing. soton.ac.uk The development of cerium(IV) sulfate chemistry is intrinsically linked to its status as the most abundant rare earth element, which has driven methods for its separation and purification from ores.

The following table summarizes key milestones in the historical development of this compound research:

| Period | Key Research Focus | Significant Findings/Applications |

| Early 19th Century | Discovery and Isolation | Discovery of Cerium (1803); initial isolation from mineral ores. |

| Late 19th/Early 20th Century | Synthesis & Analytical Chemistry | Synthesis of Ce(SO₄)₂; established role in redox titrations (cerimetry). |

| Mid-20th Century | Physical & Coordination Chemistry | Investigation of anomalous solubility of Ce₂(SO₄)₃; studies on complex ion formation in sulfuric acid. acs.org |

| Late 20th Century | Organic Synthesis & Environmental Applications | Use as an oxidizing agent for organic compounds; application in pollutant degradation. mgesjournals.comsoton.ac.uk |

| 21st Century | Materials Science & Energy | Synthesis of ceria nanoparticles; investigation for use in flow batteries and advanced catalysts. core.ac.uknih.govumich.edu |

Interdisciplinary Significance in Modern Chemical Science

The utility of this compound extends across multiple domains of chemistry, highlighting its interdisciplinary significance. Its strong oxidizing power and unique electronic structure are the primary drivers of its widespread application. ontosight.aisamaterials.com

Analytical Chemistry: Cerium(IV) sulfate remains a cornerstone of analytical chemistry for redox titrations. wikipedia.orgscbt.compharmacyinfoline.com The Ce⁴⁺/Ce³⁺ redox couple has a high standard potential, which is dependent on the nature and concentration of the acid used. osti.govoup.com This tunability allows for the precise quantification of a wide range of inorganic and organic analytes. The transition from the yellow color of the Ce⁴⁺ ion to the colorless Ce³⁺ ion can also serve as a visual indicator in titrations. wikipedia.orgtaylorandfrancis.com

Organic Synthesis: In organic chemistry, cerium(IV) sulfate is a versatile oxidizing agent. mgesjournals.com It is used to oxidize alcohols, aldehydes, and phenols. ontosight.aisamaterials.com It also serves as a catalyst in various reactions, such as the one-pot synthesis of β-acetamido ketones and polyhydroquinolines. researchgate.netajchem-a.comresearcher.life The use of cerium(IV) reagents is often favored in academic and industrial synthesis due to their efficiency and, in some cases, recyclability. aemree.com

Materials Science: this compound is a crucial precursor in the synthesis of cerium-based materials, particularly cerium oxide (CeO₂) nanoparticles. core.ac.uknih.govaip.org These nanoparticles have extensive applications due to their catalytic and unique optical properties. aip.orgresearchgate.net They are used in automotive catalytic converters to reduce harmful emissions, as polishing agents for glass and optics, and as additives in ceramics to enhance thermal stability. aemree.comamericanelements.com this compound is also used to produce pigments and stabilizers for coatings, improving their durability. echemi.com

Energy Storage and Conversion: A growing area of research is the application of the Ce³⁺/Ce⁴⁺ redox couple in energy storage, specifically in redox flow batteries. umich.eduosti.gov These batteries have the potential for large-scale energy storage, which is critical for integrating intermittent renewable energy sources like solar and wind power. umich.edu The high redox potential of cerium could lead to batteries with high energy density. researchgate.net Furthermore, cerium-based materials derived from this compound are investigated for use in fuel cells and for improving the efficiency of solar cells. echemi.comnih.gov

The redox potential of the Ce³⁺/Ce⁴⁺ couple varies significantly with the electrolyte, a key factor in its diverse applications. The table below illustrates this dependency.

| Electrolyte (1 M) | Standard Redox Potential (E°) vs. SHE |

| H₂SO₄ | ~1.44 V osti.gov |

| HClO₄ | ~1.74 V osti.gov |

| HNO₃ | ~1.61 V (value for 1M HNO₃) |

| CH₃SO₃H (MSA) | ~1.7 V (value can vary) |

Data compiled from various sources, noting that exact values can differ based on concentration and temperature. osti.govmgesjournals.com

Contemporary Challenges and Future Directions in this compound Investigations

Despite its long history of use, research into this compound and its derivatives continues to address several challenges and explore new frontiers.

Contemporary Challenges:

Solubility and Stability: A significant challenge, particularly for energy storage applications, is the limited solubility of cerium salts in common electrolytes like sulfuric acid. soton.ac.ukresearchgate.net The solubility of cerous sulfate, for instance, decreases with increasing temperature and acid concentration. researchgate.net Furthermore, the Ce⁴⁺ ion can be corrosive to electrode materials, such as carbon, at high potentials. researchgate.net

Understanding Complexation and Kinetics: The redox kinetics of the Ce³⁺/Ce⁴⁺ couple are complex and highly dependent on the electrolyte. researchgate.netnih.gov Research has shown that Ce⁴⁺ forms strong complexes with sulfate and bisulfate ions, which significantly alters the redox potential and reaction rates. acs.orgosti.govnih.gov A deeper understanding of this "uneven complexation" is needed to design more efficient electrochemical systems. umich.edu For example, recent studies using density functional theory (DFT) and X-ray absorption spectroscopy have aimed to elucidate the precise structures of cerium ion complexes in various acids. acs.orgosti.govnih.gov

Catalyst Efficiency and Reusability: While this compound is an effective catalyst, improving its efficiency, selectivity, and reusability in heterogeneous catalysis remains an active area of research. ajchem-a.comresearchgate.net Developing robust and easily recyclable cerium-based catalysts is a key goal for green chemistry applications.

Future Directions:

Advanced Materials Synthesis: Future research will likely focus on the controlled synthesis of nanostructured ceria with specific morphologies (e.g., rods, cubes) using this compound as a precursor. scientific.netresearchgate.net Controlling the size and shape of these nanoparticles is crucial for optimizing their catalytic and optical properties. aip.org

Electrolyte Engineering for Flow Batteries: A major thrust in energy research is the development of new electrolyte systems, such as those based on methanesulfonic acid (MSA), which can dissolve higher concentrations of cerium ions. osti.govresearchgate.net Engineering mixed-acid electrolytes to improve both solubility and reaction kinetics is a promising strategy to make zinc-cerium or other cerium-based flow batteries a practical reality. researchgate.net

Expanding Catalytic Applications: The development of novel catalytic systems based on this compound for a wider range of organic transformations is anticipated. researchgate.net This includes its use in multi-component reactions to build complex molecules in an efficient and environmentally friendly manner. researcher.life

Computational Modeling: The use of computational tools like DFT will continue to be vital for predicting the behavior of cerium ions in different chemical environments. acs.orgnih.gov This theoretical insight can guide the experimental design of new materials and electrolyte formulations with desired properties.

Advanced Synthetic Methodologies and Precursor Chemistry of Cerium Sulfate

Precipitation-Based Synthesis of Cerium Oxide Nanomaterials utilizing Cerium Sulfate (B86663) Precursors

The synthesis of cerium oxide (CeO₂) nanomaterials through precipitation is a widely adopted method due to its simplicity, cost-effectiveness, and scalability. semanticscholar.org In this process, cerium sulfate, typically cerium(IV) sulfate, is used as the cerium precursor, which is dissolved in a solvent and then precipitated as a cerium-containing solid by adding a precipitating agent. semanticscholar.orgsemanticscholar.org This initial precipitate, often a hydrous oxide or carbonate, is subsequently calcined at elevated temperatures to yield crystalline cerium oxide nanoparticles. semanticscholar.org

The physical and chemical properties of the resulting cerium oxide nanoparticles are highly dependent on the reaction conditions during synthesis. Key parameters that can be controlled to tailor the nanoparticle characteristics include temperature and the reaction atmosphere.

Calcination Temperature: The temperature of the final calcination step has a direct and significant impact on the crystallite size of the CeO₂ nanoparticles. As the calcination temperature is increased, the average particle size and the crystallite size also increase. semanticscholar.organalis.com.my This is due to the promotion of crystal growth and the reduction of lattice strain at higher temperatures. For instance, studies have shown a clear trend where the diffraction peaks in X-ray diffraction (XRD) patterns become narrower and more intense with rising calcination temperatures, indicating enhanced crystallinity and larger crystallites. analis.com.myrsc.org

Reaction Temperature: The temperature at which the precipitation reaction occurs also influences the final product. Research has demonstrated that increasing the synthesis temperature can lead to changes in nanoparticle morphology and an increase in particle length and aspect ratio for nanorods. mdpi.comresearchgate.net For example, in the synthesis of CeO₂ nanorods via a microwave-assisted method using this compound, increasing the temperature from 80°C to 200°C resulted in a substantial increase in nanorod length from under 51 nm to over 1.7 µm. researchgate.net

Atmosphere: The atmosphere during synthesis can affect nanoparticle size. It has been observed that a decrease in the reaction temperature or an increase in the oxygen content of the reaction atmosphere can lead to a decrease in the size of the nanoparticles. mdpi.com

The following table summarizes the effect of synthesis parameters on CeO₂ nanoparticle properties based on various research findings.

| Parameter | Effect | Observation |

| Calcination Temperature | Increased temperature leads to larger crystallite and particle size. | XRD peaks become sharper and narrower with increasing temperature, signifying crystal growth. semanticscholar.organalis.com.my |

| Reaction Temperature | Increased temperature can increase particle size and aspect ratio. | In nanorod synthesis, length increased from <51 nm to >1.7 µm as temperature rose from 80°C to 200°C. researchgate.net |

| Precipitating Agent | The choice of agent strongly influences the final particle shape. | Ammonia (B1221849) water yields irregular, agglomerated particles, while oxalic acid produces rod-like or rectangular shapes. semanticscholar.organalis.com.my |

| Precursor/Solvent System | The precursor and solvent system can affect crystallite size. | Using cerium(IV) sulfate in glycerol (B35011) at 70°C followed by precipitation with NaOH resulted in crystallite sizes of ~15 nm. researchgate.net |

The choice of precipitating agent is a critical factor that strongly dictates the morphology and characteristics of the synthesized cerium oxide nanoparticles. semanticscholar.organalis.com.my Different agents react with the this compound precursor to form intermediate precipitates with distinct properties, which then translate to different final nanoparticle forms after calcination.

Commonly used precipitating agents include:

Ammonia Water (Ammonium Hydroxide): When used as a precipitant with a this compound precursor, ammonia water typically results in the formation of a cerium hydroxide (B78521) precipitate. semanticscholar.org After calcination, the resulting CeO₂ nanoparticles are often irregular in shape and tend to form agglomerates. semanticscholar.organalis.com.my

Oxalic Acid: In contrast, using oxalic acid as the precipitating agent leads to the formation of a cerium oxalate (B1200264) precipitate. This precursor often yields CeO₂ nanoparticles with more defined shapes, such as rod-like or rectangular morphologies. semanticscholar.organalis.com.my

Sodium Hydroxide (NaOH): NaOH is another effective precipitating agent. In syntheses using cerium(IV) sulfate dispersed in glycerol, the addition of an aqueous NaOH solution to a pH of 10 successfully precipitates a precursor that, after calcination, yields CeO₂ nanoparticles with crystallite sizes around 15 nm. researchgate.netacs.org

Urea: Urea can also be employed as a precipitating agent, often in hydrothermal synthesis methods. It decomposes upon heating to generate hydroxide ions homogenously throughout the solution, leading to uniform precipitation. aaqr.org

A comparative study using this compound as the precursor clearly showed that the shape of the resulting CeO₂ nanoparticles was strongly dependent on whether ammonia water or oxalic acid was used. semanticscholar.organalis.com.my While both resulted in nanoparticles with a fluorite-type crystal structure, the morphologies observed under a scanning electron microscope (SEM) were distinctly different. semanticscholar.organalis.com.my

Influence of Reaction Parameters on Nanoparticle Morphology and Crystallinity

Role of Cerium(IV) Sulfate in Oxidative Coupling Polymerization

Cerium(IV) sulfate is a potent one-electron oxidizing agent widely used to initiate the oxidative polymerization of various monomers, particularly for the synthesis of conducting polymers like polyaniline (PANI) and polypyrrole (PPy). cjcatal.commdpi.com The process relies on the reduction of Ce⁴⁺ to Ce³⁺, which drives the oxidation and subsequent coupling of monomer units. cjcatal.comresearchgate.net This method is a key example of redox-initiated polymerization. researchgate.net

The polymerization process initiated by cerium(IV) sulfate generally follows a free-radical mechanism. researchgate.net The key steps are:

Initiation: The reaction begins with the oxidation of the monomer (M) by the ceric ion (Ce⁴⁺), which abstracts an electron to form a radical cation (M•⁺) and a reduced cerous ion (Ce³⁺). cjcatal.comresearchgate.net In some systems, particularly with alcohols or other organic reducing agents, the Ce⁴⁺ ion first forms a complex with the molecule, which then decomposes to generate a primary radical. researchgate.net

Propagation: The monomer radical cation then attacks a neutral monomer, initiating the growth of the polymer chain through successive additions. This step repeats, elongating the polymer backbone.

Termination: The growing polymer chain can be terminated in several ways. One primary pathway is through oxidation by another Ce⁴⁺ ion, which caps (B75204) the growing chain. researchgate.net The molecular weight of the resulting polymer is therefore influenced by the concentration of the ceric ion. researchgate.net

The concentration of cerium(IV) sulfate, often expressed as the oxidant-to-monomer mole ratio, is a critical parameter for controlling the properties of the final polymer, including its yield, molecular weight, and conductivity. cjcatal.comresearchgate.net

Polymer Yield: Studies on the polymerization of aniline (B41778) and pyrrole (B145914) have shown that the yield of the polymer product is highly dependent on the oxidant-to-monomer ratio. For both polymers, the yield generally increases as the ratio increases from 0.5 up to a certain point, after which it may level off or decrease due to competing side reactions or degradation. cjcatal.com

Molecular Weight: The concentration of the ceric ion has an inverse relationship with the polymer's molecular weight. An increase in the concentration of cerium(IV) leads to a higher rate of termination, resulting in shorter polymer chains and a lower average molecular weight. researchgate.net

Conductivity: For conducting polymers, the oxidant concentration significantly affects the electrical conductivity. In the synthesis of polypyrrole using cerium(IV) sulfate, conductivity was found to increase as the oxidant-to-monomer ratio was raised from 0.5 to 2.5. cjcatal.com Conversely, for polyaniline synthesized under the same conditions, the conductivity showed a less straightforward trend but remained within the semiconductor range. cjcatal.com

The following table presents data from a comparative study on the synthesis of polypyrrole and polyaniline using cerium(IV) sulfate as the oxidant in 0.1 M sulfuric acid. cjcatal.com

| Polymer | Oxidant/Monomer Mole Ratio | Yield (%) | Conductivity (S cm⁻¹) |

| Polypyrrole | 0.5 | 32 | 0.1 |

| 1.0 | 56 | 1 | |

| 2.5 | 80 | 100 | |

| Polyaniline | 0.5 | 16 | 0.001 |

| 1.0 | 45 | 0.1 | |

| 2.5 | 50 | 0.01 |

Mechanistic Pathways of Monomer Oxidation and Polymer Formation

Heterogeneous Catalyst Synthesis via Cerium(IV) Sulfate Impregnation Methods

Cerium(IV) sulfate is a valuable precursor for fabricating heterogeneous catalysts, where cerium oxide acts as either a support or a promoter. The impregnation method is a common technique used for this purpose. semanticscholar.orgaaqr.org This procedure involves introducing a solution containing the this compound precursor onto a high-surface-area support material (e.g., alumina (B75360), silica, titania). semanticscholar.orgresearchgate.net

The typical steps for catalyst synthesis via wet impregnation are:

Solution Preparation: An aqueous or alcoholic solution of a cerium salt, such as this compound or cerium nitrate (B79036), is prepared. semanticscholar.orgresearchgate.net

Impregnation: The support material is contacted with the precursor solution. In the incipient wetness impregnation technique, the volume of the solution is equal to the pore volume of the support, ensuring the precursor is drawn into the pores via capillary action.

Drying: The impregnated support is dried, typically at a temperature around 100-120°C, to remove the solvent. researchgate.net

Calcination: The dried material is then calcined in air at a high temperature (e.g., 400-600°C). researchgate.net This step decomposes the sulfate precursor into cerium oxide (CeO₂), which becomes finely dispersed on the surface of the support material.

This method allows for the creation of catalysts where the interaction between the active ceria and the support material enhances catalytic performance. For instance, this compound has been used to impregnate an alumina (Al₂O₃) support to create NiMo/Ce-Al₂O₃ catalysts for hydrodesulfurization applications. researchgate.net The resulting ceria-modified catalysts often exhibit improved properties, such as enhanced oxygen storage capacity, better thermal stability, and increased activity for various reactions, including CO oxidation and selective catalytic reduction (SCR) of NOx. aaqr.orgmdpi.com Although cerium nitrate is also commonly used, this compound serves as an effective precursor for introducing sulfate-functionalized ceria, which can be beneficial for applications requiring enhanced sulfur resistance.

Preparation of Supported Metal Oxide Catalysts (e.g., Ce-TiO₂)

This compound is a key precursor in the synthesis of various supported metal oxide catalysts, influencing the physicochemical properties and catalytic performance of the final material. Its use is notable in the preparation of catalysts where surface acidity and oxygen vacancies are crucial for the desired reaction.

One prominent example is the use of this compound in modifying alumina-based (Al₂O₃) catalysts. Research has shown that employing a this compound precursor, as opposed to cerium nitrate, leads to an increased number of Lewis acid sites on the catalyst surface. mdpi.com This enhancement of Lewis acidity is identified as a critical factor for breaking stable chemical bonds, such as the C-F bond in tetrafluoromethane (CF₄) decomposition. mdpi.comresearchgate.net The addition of this compound adjusts the charge density on the catalyst's surface and promotes the creation of oxygen vacancies, which in turn enhances the Lewis acid sites. mdpi.com The impregnation of Al₂O₃ with a metal-sulfate precursor can further boost catalytic performance by increasing these acid sites. researchgate.net

In the realm of titania (TiO₂)-supported catalysts, this compound is also utilized. For instance, a Ce, Fe co-doped TiO₂ nanocomposite was prepared using iron nitrate, this compound, and titanium sulfate through a microwave synthesis method. researchgate.net The choice of precursor significantly impacts the catalyst's characteristics. While many studies on Ce-TiO₂ systems employ cerium nitrate, the use of sulfate precursors for either the cerium or titanium component can introduce beneficial properties. For example, titanium oxysulfate has been used as a titanium precursor in the sol-gel synthesis of Ce-doped TiO₂. mdpi.com

The method of catalyst preparation is also a critical variable. Techniques such as impregnation, sol-gel, and coprecipitation are commonly employed to create CeO₂-TiO₂ catalysts. aaqr.orgwvu.edu The sol-gel method, for example, has been shown to produce CeO₂-TiO₂ catalysts with high NOx conversion rates and good resistance to H₂O and SO₂. aaqr.orgmdpi.com In a typical impregnation method, a solution of the cerium precursor is mixed with the support material (e.g., TiO₂), followed by drying and calcination to produce the final catalyst. wvu.edu

The following table summarizes findings from studies on catalysts prepared using cerium-based precursors.

| Catalyst System | Precursor(s) | Preparation Method | Key Findings |

| Ce/Al₂O₃ | This compound | Impregnation | Increased Lewis acid sites compared to cerium nitrate precursor; enhanced decomposition of CF₄. mdpi.com |

| Ce, Fe co-doped TiO₂ | This compound, Iron nitrate, Titanium sulfate | Microwave Synthesis | Successful preparation of the nanocomposite. researchgate.net |

| Ce-Mn/TiO₂ | Cerium nitrate, Manganese acetate | Impregnation | High NO conversion rate at low temperatures and good sulfur resistance. wvu.edu |

| CeO₂-MoO₃/TiO₂ | Cerium nitrate, Ammonium (B1175870) molybdate, Titanium sulfate | Sol-Gel (SG) | Widest temperature window and best SCR activity compared to impregnation (IM) and coprecipitation (CP) methods. aaqr.org |

In Situ Fabrication of Advanced Catalytic Interfaces

The in situ formation and modification of catalytic interfaces are advanced concepts where the active sites of a catalyst are created or altered under reaction conditions. This compound and sulfation processes play a significant role in this area, particularly in applications like selective catalytic reduction (SCR) of NOx.

One method involves the deliberate sulfation of ceria (CeO₂) to create a highly active catalytic interface. Sulfated CeO₂ catalysts, which can be synthesized via hydrothermal methods using cerium(IV) sulfate as a precursor, have demonstrated excellent SCR activity and high N₂ selectivity at temperatures between 230-450°C. acs.org In these catalysts, sulfate species bind with Ce⁴⁺ on the surface. This interaction is crucial as it increases the adsorption ability for reactants like NH₃, thereby enhancing the NH₃-SCR performance. acs.org However, an excess of these sulfate species can cover the active sites, leading to a decrease in catalytic ability. acs.org

Furthermore, advanced microscopy techniques have allowed for the direct observation of catalytic interfaces forming in situ. For example, using in situ transmission electron microscopy (TEM), researchers have observed the deactivation process of CeO₂ nanorods when exposed to SO₂. acs.org Under reaction conditions (e.g., in the presence of NO, SO₂, and O₂ at 250°C), amorphous this compound "bumps" emerge on the surface of the CeO₂. acs.org This formation of this compound on the surface blocks the active sites from interacting with the reactant molecules. acs.org Interestingly, this process can be reversible; the introduction of NH₃ can lead to the recovery of the catalyst's surface. acs.org This dynamic behavior highlights the in situ fabrication and evolution of the this compound interface under changing chemical environments.

This understanding of how catalysts respond to their environment at an atomic level paves the way for the rational design and fine manipulation of active sites to achieve desired catalytic performance and durability. acs.org An in situ capture strategy has been developed to create uniform TiO₂-CeO₂ solid solutions, which, while not explicitly starting from this compound, demonstrates the principle of precise, in-situ control over the fabrication of composite oxide supports to enhance catalytic activity. acs.org

The table below outlines key research findings related to the in situ fabrication of catalytic interfaces involving cerium and sulfate species.

| Catalyst System | Phenomenon | Method/Condition | Key Findings |

| Sulfated CeO₂ | Deliberate Sulfation | Hydrothermal synthesis with Ce(IV) sulfate precursor | Surface sulfate species bind with Ce⁴⁺, increasing NH₃ adsorption and improving NH₃-SCR performance. acs.org |

| MnOₓ/CeO₂ | In Situ Interface Formation | Gas cell in situ TEM with SO₂, NO, O₂ at 250°C | Amorphous this compound forms on the CeO₂ surface, blocking active sites. acs.org |

| CeO₂ | Sulfation Treatment | Fixed-bed reactor with SO₂ and O₂ at 350°C | Formed sulfated species cover surface oxygen and -OH groups, altering redox properties. acs.org |

Catalytic Performance and Mechanistic Elucidation of Cerium Sulfate Systems

Redox Catalysis and Electron Transfer Mechanisms Involving Cerium(IV)/(III) Species

The catalytic activity of cerium sulfate (B86663) is fundamentally linked to the reversible redox couple of its cerium ions, Ce(IV) and Ce(III). The ceric ion, Ce(IV), is a potent oxidizing agent, particularly in acidic environments, which readily accepts an electron to form the more stable cerous ion, Ce(III). wikipedia.orgscbt.com This electron transfer process is central to its function in redox catalysis.

Recent studies combining EXAFS spectroscopy, kinetic measurements, and density functional theory (DFT) have provided a more detailed picture of the charge transfer mechanism in sulfuric acid. acs.orgnih.gov It has been shown that Ce(III) is coordinated by nine water molecules, while Ce(IV) forms a complex with both water and three bisulfate ions. acs.orgnih.gov The electron transfer is proposed to occur via a two-step mechanism: a chemical step involving the exchange of bisulfate anions with water, followed by a rate-determining electron transfer step that aligns with Marcus theory. acs.orgnih.gov This mechanism helps to explain the observed asymmetry in the Ce(III)/Ce(IV) charge transfer and the shift in redox potential with varying acid concentrations. acs.org

The kinetics of the Ce(III)/Ce(IV) redox couple on gold electrodes in sulfuric acid exhibit a pronounced asymmetry, which can be described by the Butler-Volmer equation. acs.org This behavior is thought to be influenced by a combination of the Frumkin effect and the field effect on the dissociation of cerium-sulfate complexes. acs.org

Cerium(IV) sulfate is a widely used oxidizing agent in redox titrations, a practice known as cerimetry. wikipedia.orgwikipedia.org The principle of cerimetry lies in the reduction of the yellow-orange Ce(IV) ion to the colorless Ce(III) ion, providing a clear visual endpoint. wikipedia.orgsihaulichemicals.com It is often used with a redox indicator, such as ferroin (B110374), to sharpen the endpoint detection. wikipedia.orgvpscience.org

Cerimetry is employed for the quantitative analysis of a variety of reducing agents. firsthope.co.in For instance, it is used to determine the concentration of iron(II) salts, with ferroin serving as a suitable indicator. vpscience.orgslideshare.net The technique is also applied to the analysis of other metals like aluminum, chromium, copper, and nickel. brainly.in Furthermore, cerimetry is utilized for the determination of various organic and inorganic substances, including reducing sugars, phenols, sulfites, and oxalic acid. firsthope.co.inpharmacyinfoline.com It has also been applied to determine the hydrogen peroxide content in sanitizers and disinfectants. news-medical.net

The preparation of a standardized 0.1 mol/L cerium(IV) sulfate solution for titrimetry involves dissolving cerium(IV) sulfate tetrahydrate in sulfuric acid to prevent hydrolysis and stabilize the Ce(IV) ions. mt.com The solution is typically standardized against a primary standard like di-sodium oxalate (B1200264). mt.com

Cerium(IV) sulfate can exhibit synergistic catalytic effects when used in combination with other metals or compounds. For instance, in the oxidation of alcohols, cerium(IV) sulfate has been used as a co-catalyst with sodium bromate (B103136), which acts as the primary oxidant. oup.com This system allows for the selective oxidation of secondary alcohols to ketones. oup.comsigmaaldrich.comscientificlabs.ie

In the direct liquid-phase sulfonation of methane (B114726) to methanesulfonic acid using sulfur trioxide, cerium(IV) sulfate acts as a catalyst, achieving high selectivity for the desired product. bibliotekanauki.pl The presence of cerium(IV) sulfate has also been noted in catalytic systems for methane oxidation alongside other metal sulfates like those of mercury and palladium. bibliotekanauki.pl

Furthermore, the silver(I)-catalyzed oxidation of cerium(III) by the peroxodisulphate ion in sulfuric acid has been studied, revealing a zero-order dependence on the cerium(III) concentration and a first-order dependence on the silver(I) concentration, highlighting the role of the silver catalyst in the rate-determining step. rsc.orgresearchgate.net

Application in Redox Titrimetry and Analytical Quantification Techniques

Heterogeneous Catalysis in Organic Transformations

Cerium(IV) sulfate, particularly in its hydrated form (Ce(SO₄)₂·4H₂O), serves as an efficient and reusable heterogeneous catalyst in a variety of organic reactions. researchgate.netajchem-a.com Its catalytic activity in these transformations is often attributed to its nature as a solid acidic catalyst. researchgate.netajchem-a.com The catalyst is generally inexpensive, readily available, and can be recovered and reused multiple times without a significant loss of activity. researchgate.netajchem-a.com

Cerium(IV) sulfate is an effective catalyst for the selective oxidation of certain organic functional groups. It is particularly useful for the oxidation of secondary alcohols to their corresponding ketones. sihaulichemicals.comoup.comsigmaaldrich.comscientificlabs.ie In these reactions, cerium(IV) sulfate is often used in catalytic amounts in conjunction with a co-oxidant like sodium bromate. oup.comsigmaaldrich.comscientificlabs.ie This catalytic system demonstrates good selectivity, allowing for the oxidation of secondary alcohols even in the presence of primary alcohols. oup.com For example, the treatment of 1,10-undecanediol (B8456778) with cerium(IV) sulfate and sodium bromate yields 11-hydroxy-2-undecanone. oup.com

Cerium(IV) sulfate is also known to facilitate the oxidation of phenolic compounds.

Cerium(IV) sulfate has proven to be a highly efficient heterogeneous catalyst for various multi-component condensation reactions, often performed under solvent-free conditions. researchgate.netajchem-a.com

2,3-Dihydroquinazolin-4(1H)-ones: Cerium(IV) sulfate tetrahydrate catalyzes the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, an aromatic aldehyde, and a nitrogen source (such as ammonium (B1175870) acetate). researchgate.netcjcatal.comijarsct.co.incjcatal.com This method is characterized by high yields and short reaction times. researchgate.netcjcatal.com The catalyst can be recovered and reused for several cycles with only a slight decrease in its catalytic activity. researchgate.netcjcatal.com

Polyhydroquinolines: In the Hantzsch four-component reaction, cerium(IV) sulfate tetrahydrate is an effective catalyst for the synthesis of polyhydroquinoline derivatives. ajchem-a.comajchem-a.comresearchgate.net This reaction involves the condensation of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate, typically under solvent-free conditions at elevated temperatures. ajchem-a.comajchem-a.com The process is noted for its high yields (often in the 88-97% range) and short reaction times (15-25 minutes). ajchem-a.comajchem-a.com

Xanthenes: Cerium(IV) sulfate also catalyzes the synthesis of 14-aryl- or 14-alkyl-14H-dibenzo[a,j]xanthenes. sigmaaldrich.comscientificlabs.iescientificlabs.co.uk This is achieved through the one-pot condensation of 2-naphthol (B1666908) and various aldehydes under both conventional heating and microwave irradiation, often in solvent-free conditions. scientificlabs.co.ukcdnsciencepub.com

Cerium(IV) sulfate plays a catalytic role in direct sulfonation reactions. sihaulichemicals.com It has been shown to catalyze the direct sulfonation of methane with sulfur trioxide in a sulfuric acid medium to produce methanesulfonic acid. sigmaaldrich.comscientificlabs.iebibliotekanauki.plnii.ac.jp This process, carried out in the liquid phase, can achieve very high selectivity for the desired product. bibliotekanauki.pl

Facilitation of Condensation Reactions (e.g., 2,3-Dihydroquinazolin-4(1H)-ones, Polyhydroquinolines, Xanthenes)

Environmental Catalysis: NOx and VOC Remediation

The application of cerium compounds, particularly those derived from or related to cerium sulfate, in environmental catalysis is a significant area of research. These materials are pivotal in the remediation of harmful atmospheric pollutants such as nitrogen oxides (NOx) and volatile organic compounds (VOCs).

Cerium oxide (CeO2), often utilized in catalyst formulations where sulfate species play a crucial role, is a cornerstone in the development of catalysts for the selective catalytic reduction (SCR) of nitrogen oxides with ammonia (B1221849) (NH3-SCR). mdpi.comacs.org This technology is a primary method for controlling NOx emissions from stationary sources like power plants and industrial boilers, as well as mobile sources. mdpi.comacs.org The effectiveness of cerium-based catalysts stems from their excellent redox properties, involving the facile cycling between Ce³⁺ and Ce⁴⁺, and high oxygen storage capacity. mdpi.comrsc.orgmdpi.com These catalysts are considered promising, environmentally friendly alternatives to traditional vanadium-based catalysts, which have concerns regarding the toxicity of vanadium. rsc.orgmdpi.com

The catalytic activity of cerium-based materials in NH3-SCR is significantly influenced by their composition and structure. While pure cerium oxide shows some activity, its performance, especially at low temperatures, can be insufficient. mdpi.com To overcome this, researchers have developed cerium-based multimetal oxide catalysts by doping or mixing with other transition metals such as manganese (Mn), copper (Cu), iron (Fe), and tungsten (W). mdpi.commdpi.com

The introduction of a second metal creates a synergistic effect with cerium, enhancing catalytic performance. For instance, the interaction between copper and cerium species (Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺) in Cu-Ce catalysts improves the redox cycle, which is beneficial for low-temperature SCR activity. mdpi.comrsc.org Similarly, modifying Ce/TiO₂ catalysts with iron has been shown to increase the surface concentration of Ce³⁺ and chemisorbed oxygen, leading to better low-temperature activity. acs.org The addition of tungsten oxide (WO₃) to ceria can provide more surface lattice oxygen and acidic sites, boosting SCR activity below 300 °C. mdpi.com

The reaction mechanism for NH3-SCR over cerium-based catalysts is complex and can proceed through different pathways, primarily the Eley–Rideal (E-R) and Langmuir–Hinshelwood (L-H) mechanisms. acs.orgrsc.org In the E-R mechanism, gaseous or weakly adsorbed NO reacts with ammonia species adsorbed on the catalyst's acid sites. In the L-H mechanism, both NH3 and NO are adsorbed on the catalyst surface before reacting. In-situ spectroscopic studies on Fe-modified Ce/TiO₂ catalysts suggest that coordinated NH3 and ionic NH₄⁺ species, along with adsorbed NO₂, are key intermediates in the low-temperature reaction. acs.org Over CuCe/TiO₂–ZrO₂ catalysts, the reaction is believed to involve both mechanisms, with the E-R pathway being dominant. rsc.org

| Catalyst System | Key Enhancement Factor(s) | Operating Temperature for High Activity | Proposed Dominant Mechanism |

|---|---|---|---|

| CeO₂–WO₃ | Increased surface acidity and lattice oxygen. mdpi.com | <300 °C | Not specified |

| Fe–Ce/TiO₂ | Increased Ce³⁺ concentration and chemisorbed oxygen. acs.org | Low-temperature range | Eley-Rideal (E-R) / Langmuir-Hinshelwood (L-H) |

| Cu-CeO₂ | Synergistic redox cycle (Cu²⁺ + Ce³⁺ ↔ Cu⁺ + Ce⁴⁺). mdpi.comrsc.org | 150–300 °C | Not specified |

| CuCe/TiO₂–ZrO₂ | Enhanced redox properties and increased surface chemisorbed oxygen. rsc.org | <300 °C | Eley-Rideal (E-R) rsc.org |

| Ce-W-Ti | Enhanced redox capacity and increased surface acid sites. bohrium.com | Wide temperature window | Not specified |

A significant challenge for SCR catalysts is deactivation by sulfur dioxide (SO₂), which is commonly present in flue gas. rsc.orgmdpi.com SO₂ poisoning is a primary cause of reduced catalyst lifetime and performance, particularly for manganese-based catalysts which are otherwise very active at low temperatures. eeer.org The deactivation process involves several mechanisms. SO₂ can be oxidized to SO₃, which then reacts with ammonia to form ammonium bisulfate (NH₄HSO₄) and ammonium sulfate ((NH₄)₂SO₄). rsc.orgmdpi.comresearchgate.net These sulfate salts deposit on the catalyst surface, blocking pores and covering active sites, thereby inhibiting the adsorption of reactants. rsc.orgresearchgate.net Additionally, SO₂ can react directly with the active metal oxide components to form stable metal sulfates, such as Ce(SO₄)₂ or Ce₂(SO₄)₃, which disrupts the redox cycle essential for the SCR reaction. rsc.orgresearchgate.net

Cerium has been shown to play a crucial role in enhancing the SO₂ tolerance of SCR catalysts. When incorporated into catalyst formulations, such as Mn-Ce/TiO₂, ceria appears to preferentially react with SOx species. researchgate.net This forms bulk-like this compound species, which in turn protects the primary active sites (like MnOx) from sulfation. researchgate.net Furthermore, the introduction of cerium can reduce the thermal stability of the sulfate species that do form on the catalyst surface, making them easier to decompose and regenerating the catalyst's activity. researchgate.net

Studies on CeO₂–MoO₃/TiO₂ catalysts have confirmed that while SO₂ and water can cause a decrease in SCR activity, the presence of cerium can mitigate this effect. rsc.org The superior SO₂ resistance of some cerium-based catalysts at higher temperatures (e.g., above 300°C) is attributed to a synergistic effect between the newly formed this compound and the bulk cerium oxide. eeer.org Modifying cerium catalysts with acidic metal oxides like tungsten (W) can also improve sulfur resistance by providing a large number of surface acid sites that inhibit SO₂ adsorption and subsequent sulfate deposition. bohrium.com

| Catalyst System | Deactivation Mechanism by SO₂ | Role of Cerium in SO₂ Tolerance |

|---|---|---|

| Ce-based Oxides | Formation of Ce(SO₄)₂ and Ce₂(SO₄)₃, covering active sites. rsc.org | Can provide surface acid sites via sulfate formation, enhancing NH₃ adsorption. mdpi.com |

| Mn-Ce/TiO₂ | Sulfation of MnOx active sites; deposition of ammonium sulfates. researchgate.net | Ceria preferentially forms sulfates, protecting MnOx sites and reducing the stability of deposited sulfates. researchgate.net |

| Ce-W-Ti | Deposition of sulfate species on active sites. bohrium.com | The framework structure and W-doping inhibit SO₂ adsorption and protect active sites from SO₂ attack. bohrium.com |

| Ce-TiO₂ | Formation of surface sulfates. eeer.org | Synergistic effect between this compound and bulk CeO₂ improves performance at higher temperatures. eeer.org |

Cerium-doped semiconductor materials are gaining attention as effective photocatalysts for the degradation of persistent organic pollutants in water and air. nih.govbohrium.com Photocatalysis utilizes light energy to drive chemical reactions, offering an environmentally friendly method for pollution control. amecj.com Materials like zinc oxide (ZnO) and titanium dioxide (TiO₂) are widely studied photocatalysts, but their efficiency is often limited by their wide band gap, which restricts their activity to the UV portion of the solar spectrum, and the rapid recombination of photogenerated electron-hole pairs. nih.govbohrium.com

Doping host semiconductor materials like ZnO or TiO₂ with cerium can significantly enhance their photocatalytic performance. bohrium.comresearchgate.net The primary roles of cerium in this enhancement are:

Reduced Band Gap: The introduction of cerium ions into the host lattice can create new energy states, effectively narrowing the band gap of the material. nih.gov For example, doping ZnO with cerium can lower its band gap from ~3.3 eV to values as low as ~2.45 eV, allowing the catalyst to absorb a broader range of light, including visible light. nih.gov

Improved Charge Separation: Cerium ions, existing in both Ce³⁺ and Ce⁴⁺ oxidation states, act as efficient electron trappers. researchgate.netplantsciencejournal.com When the semiconductor is excited by light, creating an electron-hole pair, the Ce⁴⁺ ions can trap the electrons (Ce⁴⁺ + e⁻ → Ce³⁺). This process effectively separates the charge carriers and inhibits their recombination, making more electrons and holes available to participate in redox reactions on the catalyst surface. researchgate.netplantsciencejournal.com The trapped electron can then be transferred to adsorbed oxygen molecules to generate superoxide (B77818) radicals. plantsciencejournal.com

Creation of Oxygen Vacancies: The presence of Ce³⁺ in the cerium oxide lattice leads to the formation of oxygen vacancies to maintain charge neutrality. hep.com.cn These vacancies serve as active sites for adsorption and reaction and can also help in separating electron-hole pairs, further boosting photocatalytic activity. hep.com.cnmdpi.com

Research has shown that an optimal doping concentration of cerium is crucial for maximizing photocatalytic efficiency. For instance, ZnO nanocones doped with 1% cerium demonstrated the highest degradation efficiency for various organic dyes, achieving 100% degradation of Rhodamine B in 60 minutes under UV light. bohrium.comresearchgate.net

Photocatalysis is a key type of Advanced Oxidation Process (AOP). mdpi.commdpi.com AOPs are characterized by the in-situ generation of highly reactive and non-selective chemical species, most notably the hydroxyl radical (•OH). mdpi.comacs.org These radicals have a very high oxidation potential and can mineralize a wide range of recalcitrant organic pollutants into simpler, less harmful substances like CO₂ and H₂O. mdpi.comresearchgate.net

In cerium-driven photocatalytic systems, the generation of these reactive oxygen species (ROS) is the fundamental mechanism of degradation. The process is initiated when the photocatalyst absorbs photons with energy greater than its band gap, generating electron (e⁻) and hole (h⁺) pairs. mdpi.com

The photogenerated holes (h⁺) are powerful oxidizing agents themselves and can directly oxidize organic molecules adsorbed on the catalyst surface. mdpi.com

These holes can also react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com

Simultaneously, the photogenerated electrons (e⁻), prevented from recombining by the Ce³⁺/Ce⁴⁺ trapping mechanism, can react with adsorbed molecular oxygen (O₂) to form superoxide anion radicals (•O₂⁻). These can further react to produce other ROS, including •OH. plantsciencejournal.com

The combination of these reactive species—h⁺, •OH, and •O₂⁻—aggressively attacks and breaks down the complex structures of organic pollutants. mdpi.com Cerium-based systems, including this compound which can be a precursor for ceria or used in photo-Fenton type processes, are therefore effective drivers for AOPs, providing a sustainable technology for treating wastewater contaminated with persistent pollutants. mdpi.comresearchgate.netvu.edu.au

Photocatalytic Degradation of Organic Pollutants using Cerium-Doped Materials

Role of Cerium in Enhancing Photocatalytic Efficiency

Nanozyme Catalysis and Enzyme Mimicry

Cerium-based nanomaterials, including cerium oxysulfate, have garnered significant attention for their ability to function as nanozymes—nanomaterials with enzyme-like catalytic properties. acs.orgresearchgate.net This mimicry is primarily rooted in the unique electronic structure of cerium, which allows it to reversibly cycle between Ce³⁺ and Ce⁴⁺ oxidation states. acs.orgresearchgate.net This redox activity, coupled with the presence of oxygen vacancies in the crystal lattice, enables these materials to catalyze a variety of biological reactions, such as those typically performed by oxidase, catalase, and superoxide dismutase (SOD). acs.org

Oxidase-like Activity of Cerium Oxysulfate Clusters

Cerium oxysulfate clusters (Ce-clusters) have been identified as a promising class of materials for nanozyme research, demonstrating notable oxidase-like activity. acs.orgacs.org This activity involves catalyzing the oxidation of a substrate using molecular oxygen. frontiersin.org Research has shown that the catalytic performance of these clusters can be significantly enhanced through strategic modifications.

One effective strategy is the regulation of cluster growth and assembly using saturated fatty acids during a coprecipitation process. acs.org It has been observed that fatty acids can control the size of the Ce-clusters, which in turn influences their catalytic efficacy. acs.orgacs.org A clear trend has been identified where the oxidase-like activity decreases as the alkyl chain length of the fatty acid increases, an effect attributed to stronger intermolecular interactions between the longer-chain fatty acids and the clusters. acs.org Notably, Ce-clusters synthesized using lauric acid as a regulator have exhibited the highest oxidase-like activity among those tested. acs.orgacs.org The catalytic behavior of these nanozymes follows typical Michaelis–Menten kinetics. acs.org

Another approach to enhancing catalytic performance involves modifying the surface of Ce-clusters with tetrapyrrole-based organic molecules. nih.gov This modification has been shown to boost the oxidase-like activity, with the enhancement mechanism being related to the energy band matching between the Ce-cluster and the organic modifier. nih.gov Specifically, Ce-clusters modified with meso-tetra (4-carboxyphenyl) porphyrin (TCPP) demonstrated the highest catalytic activity due to the most favorable energy band alignment. nih.gov

Interactive Table: Effect of Saturated Fatty Acid Regulator on Oxidase-Like Activity of Cerium Oxysulfate Nanozymes This table is based on the described trend where activity decreases with increasing alkyl chain length. acs.org

| Saturated Fatty Acid Regulator | Alkyl Chain Length | Relative Oxidase-Like Activity |

|---|---|---|

| Lauric Acid | C12 | Highest |

| Myristic Acid | C14 | Intermediate |

| Palmitic Acid | C16 | Lower |

| Stearic Acid | C18 | Lowest |

Mechanistic Insights into Bio-mimetic Catalysis

The bio-mimetic catalytic activity of cerium-based nanozymes is fundamentally linked to the reversible redox cycling between the Ce³⁺ and Ce⁴⁺ oxidation states. acs.orgresearchgate.netnih.gov This process allows the nanozyme to act as both an electron donor and acceptor, facilitating redox reactions. The presence of oxygen vacancies on the nanoparticle surface also plays a critical role, serving as active sites for substrate interaction and catalysis. acs.orgnih.gov

In the specific case of the oxidase-like activity of cerium oxysulfate clusters, mechanistic studies have identified the primary reactive species responsible for the catalysis. acs.org During the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB), it is proposed that molecular oxygen is first adsorbed onto the nanozyme surface and converted into a superoxide radical anion (·O₂⁻). acs.orgresearchgate.net This superoxide radical, along with photogenerated holes (h⁺), are the main reactive species that drive the oxidation process. acs.org

The general mechanism for cerium-based nanozymes mimicking antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) also relies on the Ce³⁺/Ce⁴⁺ redox couple.

Catalase-mimetic activity : In this function, Ce⁴⁺ ions react with hydrogen peroxide (H₂O₂), leading to the production of water and molecular oxygen, while Ce⁴⁺ is reduced to Ce³⁺. nih.gov The Ce³⁺ can then be re-oxidized by another H₂O₂ molecule, regenerating the Ce⁴⁺ state and completing the catalytic cycle. nih.gov

SOD-mimetic activity : This involves the dismutation of superoxide radicals. A Ce³⁺ ion can be oxidized to Ce⁴⁺ by reducing a superoxide molecule to hydrogen peroxide, while a Ce⁴⁺ ion can be reduced back to Ce³⁺ by another superoxide molecule, producing oxygen.

This self-regenerating redox cycle is the cornerstone of the catalytic prowess of cerium-based nanozymes, allowing them to effectively participate in bio-mimetic reactions.

Advanced Spectroscopic Characterization and Analytical Methodologies for Cerium Sulfate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Oxidation State Analysis and Complexation Studies

UV-Vis spectroscopy is a powerful tool for studying cerium sulfate (B86663), primarily due to the distinct electronic transitions of the cerium ions, particularly Ce(IV). The strong absorption of Ce(IV) in the UV region allows for sensitive detection and quantification. In sulfuric acid, Ce(IV) exhibits a strong absorption band around 320 nm. uobabylon.edu.iq The technique is widely used to monitor the concentration of Ce(IV) and to study the formation of complexes with various ligands. researchgate.net For instance, spectrophotometric studies have been crucial in investigating the complexes formed between Ce(IV) and organic acids, such as citric acid, in a sulfate medium. researchgate.net

Cerium (IV) sulfate is a versatile oxidizing agent used in indirect spectrophotometric methods for the quantitative determination of a wide range of pharmaceutical compounds. iosrjournals.orgiosrjournals.org The general principle involves the oxidation of the target drug by a known excess of Ce(IV) sulfate. The unreacted Ce(IV) is then determined by reacting it with a suitable dye, which is bleached in the process. The decrease in the dye's absorbance, measured at its specific λmax, is proportional to the amount of unreacted Ce(IV), and consequently, inversely proportional to the concentration of the drug. scienceasia.org

This methodology has been successfully applied to the analysis of various drugs. For example, methods have been developed for determining ciprofloxacin, where the residual Ce(IV) is quantified using dyes like methyl orange (λmax = 520 nm) or indigo (B80030) carmine (B74029) (λmax = 610 nm). scienceasia.org Similar approaches have been validated for drugs such as olanzapine, darifenacin, and sildenafil (B151) citrate, demonstrating the broad applicability of this technique in pharmaceutical quality control. iosrjournals.org

| Drug Analyte | Oxidant | Reagent/Dye | Wavelength (λmax) | Reference |

| Ciprofloxacin | Ce(IV) Sulfate | Methyl Orange | 520 nm | scienceasia.org |

| Ciprofloxacin | Ce(IV) Sulfate | Indigo Carmine | 610 nm | scienceasia.org |

| Olanzapine | Ce(IV) Sulfate | Iron(II)/Thiocyanate | 480 nm | |

| Darifenacin | Ce(IV) Sulfate | Amaranth Dye | 523 nm | iosrjournals.orgslideshare.net |

| Alfuzocin | Ce(IV) Sulfate | Rhodamine-B Dye | 520 nm | iosrjournals.org |

This table showcases examples of drugs quantified using indirect spectrophotometry with cerium(IV) sulfate.

Kinetic spectrophotometric methods leverage the change in absorbance over time to study the rates and mechanisms of redox reactions involving cerium(IV) sulfate. By monitoring the decrease in the concentration of Ce(IV) at its characteristic wavelength (around 320-360 nm), researchers can determine reaction orders, rate constants, and the effects of various parameters like reactant concentration and temperature. uobabylon.edu.iq

This approach has been employed to investigate the oxidation kinetics of various organic and inorganic compounds. For instance, the oxidation of formic acid by cerium(IV) sulfate in a sulfuric acid medium was followed by monitoring the decrease in Ce(IV) absorbance at 320 nm, revealing the reaction to be first order with respect to Ce(IV). uobabylon.edu.iq Similarly, kinetic methods have been developed for the determination of drugs like atenolol (B1665814) by measuring the rate of Ce(IV) consumption at 360 nm. These studies are crucial for understanding the reaction mechanisms, which often involve the formation and subsequent decomposition of intermediate Ce(IV)-substrate complexes. researchgate.net

Spectrophotometric Methods for Quantitative Determination of Species (e.g., Drugs, Sulfate Radicals)

Raman Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, serving as a "vibrational fingerprint." ceriumlabs.com For cerium sulfate, Raman spectra reveal characteristic bands corresponding to the vibrations of the sulfate (SO₄²⁻) groups and the cerium-oxygen bonds. These spectral signatures are sensitive to the coordination environment, hydration state, and crystalline phase of the compound. While fluorescence interference can sometimes be a challenge, techniques like sequentially shifted excitation (SSE) Raman spectroscopy can effectively remove such backgrounds to reveal the true Raman spectrum. researchgate.netodu.edu

In situ Raman spectroscopy is a powerful technique for monitoring chemical reactions and structural transformations in real-time, under actual reaction conditions. researchgate.net This methodology allows for the direct observation of changes in the vibrational modes of this compound as it participates in a reaction. For example, in situ Raman has been used to study catalytic processes where ceria (CeO₂), often derived from this compound, is a key component. researchgate.netmdpi.com It can track the changes in the oxidation states of cerium and the formation of surface species during reactions like the preferential oxidation of CO (CO-PROx). researchgate.net In studies of thermochemical sulfate reduction (TSR), in situ Raman spectroscopy has been instrumental in identifying intermediate sulfur species and elucidating complex reaction pathways where sulfate is reduced.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray diffraction (XRD) is the primary technique for determining the crystalline structure and identifying different phases of solid materials like this compound. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, one can determine the arrangement of atoms within the crystal lattice. This is essential for distinguishing between anhydrous and various hydrated forms of this compound, as well as identifying different polymorphs (different crystal structures of the same compound). chalmers.seresearchgate.net Some samples may be amorphous or have weak crystallinity, which is also revealed by XRD patterns showing broad, undefined peaks instead of sharp ones. researchgate.net

XRD analysis has been critical in characterizing the diverse structures of this compound hydrates. For example, two polymorphic forms of cerium(IV) sulfate tetrahydrate, Ce(SO₄)₂·4H₂O, have been identified. researchgate.net The α-form crystallizes in the orthorhombic space group Fddd, while the β-form crystallizes in the orthorhombic space group Pnma. researchgate.net Although both structures feature cerium atoms coordinated to four water molecules and four sulfate groups, the geometric arrangement of these ligands differs. researchgate.net

Similarly, various cerium(III) sulfate hydrates have been structurally elucidated. A tetrahydrate, Ce₂(SO₄)₃·4H₂O, crystallizes in the monoclinic space group P2₁/n, while an octahydrate, β-Ce₂(SO₄)₃·8H₂O, represents a new structure type in the monoclinic space group Pn. chalmers.se The thermal dehydration of these hydrates to form anhydrous Ce₂(SO₄)₃ can also be followed using XRD. chalmers.se

| Compound | Formula | Crystal System | Space Group | Reference |

| α-Cerium(IV) Sulfate Tetrahydrate | α-Ce(SO₄)₂·4H₂O | Orthorhombic | Fddd | researchgate.net |

| β-Cerium(IV) Sulfate Tetrahydrate | β-Ce(SO₄)₂·4H₂O | Orthorhombic | Pnma | researchgate.net |

| Cerium(III) Sulfate Tetrahydrate | Ce₂(SO₄)₃·4H₂O | Monoclinic | P2₁/n | chalmers.se |

| β-Cerium(III) Sulfate Octahydrate | β-Ce₂(SO₄)₃·8H₂O | Monoclinic | Pn | chalmers.se |

| Sodium Cerium(III) Sulfate Hydrate | NaCe(SO₄)₂·H₂O | Trigonal | P3₁21 | scispace.com |

This table summarizes crystallographic data for several known this compound hydrates as determined by X-ray diffraction.

Structural Characterization of Cerium-Derived Nanomaterials

The crystalline structure of cerium-derived nanomaterials is fundamental to their properties and is primarily investigated using X-ray diffraction (XRD) and selected area electron diffraction (SAED).

XRD is a powerful technique for determining the phase and crystal structure of materials. For instance, in the synthesis of cerium oxide (CeO2) nanoparticles from this compound precursors, XRD patterns are used to confirm the formation of the desired cubic fluorite structure. scielo.brscielo.br The broadness of the diffraction peaks can also be used to estimate the average crystallite size via the Scherrer equation. uky.eduacs.org Studies have shown that the calcination temperature of cerium (IV) sulfate significantly influences the resulting crystalline structure, which in turn affects the material's catalytic activity. techscience.com

SAED, a technique performed within a transmission electron microscope (TEM), provides crystallographic information from a localized area of the sample. SAED patterns complement XRD data by confirming the crystalline nature of individual nanoparticles or agglomerates. worldscientific.comrsc.org For example, SAED patterns of CeO2 nanoparticles have been used to confirm their cubic structure and high crystallinity. acs.orgresearchgate.net The interplanar distances measured from SAED patterns can be compared with XRD data to provide a more complete structural analysis. rsc.org

Key Findings from Structural Characterization:

| Technique | Information Obtained | Example Application |

| XRD | Crystal phase, crystallite size, phase purity | Confirmation of the cubic fluorite structure of CeO2 nanoparticles synthesized from this compound. scielo.brscielo.bracs.org |

| SAED | Local crystallinity, crystal structure | Complements XRD by providing diffraction data from specific nanoparticles, confirming their single-crystalline nature. worldscientific.comrsc.orgresearchgate.net |

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of cerium-derived materials.

SEM provides high-resolution images of the sample's surface, revealing details about particle shape, size distribution, and agglomeration. scielo.brscielo.br For example, SEM analysis of CeO2 nanoparticles derived from this compound has shown that the particles can agglomerate into spherical shapes. scielo.brscielo.br Field-Emission SEM (FE-SEM) offers even higher resolution, enabling the visualization of uniformly distributed nanoparticles with minimal agglomeration. researchgate.net

TEM offers higher magnification and resolution than SEM, allowing for the direct imaging of individual nanoparticles and their internal structure. worldscientific.com TEM analysis can determine the precise size and shape of nanoparticles, with studies on cerium oxide nanoparticles showing sizes around 16 nm and random (spherical and cubic) shapes. scielo.brscielo.brresearchgate.net High-Resolution TEM (HR-TEM) can even visualize the atomic lattice fringes of crystalline nanoparticles, providing further confirmation of their crystal structure. rsc.orgresearchgate.net

Comparative Analysis of SEM and TEM for Cerium Nanomaterials:

| Technique | Primary Information | Resolution | Typical Observations for Cerium-Derived Nanomaterials |

| SEM | Surface morphology, particle agglomeration, size distribution | Lower | Spherical agglomerates of nanoparticles. scielo.brscielo.br |

| TEM | Individual particle size and shape, internal structure, crystallinity | Higher | Uniformly dispersed, individual nanoparticles with sizes in the nanometer range. scielo.brscielo.brworldscientific.com Random spherical and cubic shapes. researchgate.net |

Elemental Distribution Mapping via Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM or TEM, is a technique used for elemental analysis. spark904.nl It identifies the elemental composition of a sample and can be used to create elemental maps showing the spatial distribution of different elements. bham.ac.uk

In the context of cerium-derived materials, EDX is used to confirm the presence of cerium, oxygen, and sulfur (in the case of sulfated materials) and to assess their distribution. mdpi.com For instance, in sulfated cerium oxide (S-CeO2), EDX mapping has demonstrated the uniform distribution of cerium, oxygen, and sulfur atoms throughout the material, confirming successful sulfation. mdpi.com This technique is also crucial for analyzing composite materials, where it can verify the distribution of cerium-containing nanoparticles within a matrix. mdpi.combeilstein-journals.org EDX analysis coupled with SEM can also verify the presence of cerium in synthesized nanoparticles. acs.org

Typical EDX Findings for Cerium-Based Materials:

| Material | Elements Detected | Distribution Analysis |

| Sulfated Cerium Oxide (S-CeO2) | Ce, O, S | Uniform distribution of all elements, confirming successful sulfation. mdpi.com |

| CeO2/Si(O)C core-shell nanoparticles | Ce, O, Si | Cerium confined to the shell, indicating a core-shell structure. beilstein-journals.org |

| PANI/CeO2 nanocomposite | Ce, O, C, N | Confirms the elemental composition of the composite material. researchgate.net |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and characterize chemical bonds within a material. ceriumlabs.com The FT-IR spectrum provides a molecular "fingerprint" of the sample.

For this compound and its derivatives, FT-IR is used to identify the presence of sulfate groups and other functional groups. In the analysis of calcined cerium (IV) sulfate, FT-IR spectra have shown broad peaks corresponding to the undistorted SO4²⁻ tetrahedron. techscience.com The spectra also reveal bands related to O-H stretching and bending vibrations from water molecules. techscience.com In studies of cerium oxide nanoparticles synthesized from this compound, a characteristic peak in the lower wavenumber region (around 450-550 cm⁻¹) is attributed to the O-Ce-O stretching mode, confirming the formation of the metal oxide. scielo.br FT-IR can also be used to detect the removal of precursors, such as carbonates, during the calcination process of cerium-based nanoparticles. frontiersin.org

Key FT-IR Absorption Bands for this compound and Derivatives:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3377 - 3175 | O-H stretching vibrations (water) | techscience.comsemanticscholar.org |

| ~1656 - 1623 | H-O-H bending vibrations (water) | techscience.comsemanticscholar.org |

| ~1100, 981 | Undistorted SO4²⁻ tetrahedron | techscience.com |

| ~593 | S-O or S=O stretching in SO4²⁻ | techscience.com |

| 450 - 550 | O-Ce-O stretching mode | scielo.br |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Composition and Trace Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample, particularly for trace element analysis. researchgate.net It offers low detection limits and a wide dynamic linear range. researchgate.net

In the analysis of cerium-containing materials, ICP-MS is the preferred method for accurately quantifying the concentration of cerium and other trace elements. inorganicventures.com For instance, it can be used to determine the purity of cerium oxide prepared from cerium-containing precursors by measuring the concentrations of other rare earth elements and impurities at very low levels. researchgate.net Due to the complex spectra generated by rare earth elements in other techniques like ICP-OES, ICP-MS provides a more reliable analysis. inorganicventures.com The technique's high sensitivity allows for the detection of trace metal contaminants in high-purity cerium compounds. spectroscopyeurope.com

Applications of ICP-MS in Cerium Analysis:

| Application | Analyte | Matrix | Key Advantage |

| Purity analysis | Trace rare earth elements | High-purity cerium oxide | High sensitivity and low detection limits for impurity quantification. researchgate.net |

| Environmental analysis | Cerium | Plant samples | Preferred over ICP-OES due to less spectral interference for rare earth elements. inorganicventures.com |

| Quality control | Trace metals | High matrix samples | Capable of accurate determination in complex matrices. spectroscopyeurope.com |

Electrochemical Investigations and Sensor Development Based on Cerium Sulfate Chemistry

Redox Electrochemistry of the Ce(IV)/Ce(III) Couple in Sulfate (B86663) Media

The electrochemical behavior of the Ce(IV)/Ce(III) redox couple in sulfuric acid is complex, influenced by the interplay of electron transfer kinetics, thermodynamics, and the solution chemistry of cerium ions.

The kinetics of the Ce(IV)/Ce(III) redox reaction in sulfuric acid have been described as quasi-reversible. srce.hr The standard potential of the Ce(IV)/Ce(III) couple is notably high, approximately +1.44 V in 1 M sulfuric acid, making cerium(IV) a strong oxidizing agent. However, the kinetics are considered slow and can be influenced by the electrode material and the composition of the electrolyte. soton.ac.ukresearchgate.net

The thermodynamics of the system are heavily influenced by the strong complexation of cerium ions with sulfate. The Ce(IV) ion forms more stable complexes with sulfate than the Ce(III) ion. soton.ac.ukresearchgate.net This differential complexation leads to a significant negative shift in the formal potential of the redox couple as the concentration of sulfuric acid increases. soton.ac.ukresearchgate.net A proposed two-step charge-transfer mechanism in sulfuric acid involves a chemical step, where Ce(IV) exchanges bisulfate ligands with water, followed by a rate-determining electron transfer step that adheres to Marcus theory. nih.gov

The solubility of cerium sulfates in sulfuric acid is a critical factor governing the performance of electrochemical systems. Cerium(III) sulfate's solubility markedly decreases with increasing temperature and sulfuric acid concentration. researchgate.net Conversely, the solubility of ceric(IV) sulfate shows a maximum at around 40 °C. researchgate.net These solubility constraints can limit the operational window for applications like redox flow batteries.

Speciation plays a crucial role in the redox behavior. In sulfuric acid, Ce(III) exists predominantly as the hydrated ion, [Ce(H₂O)₉]³⁺. nih.gov In contrast, the more highly charged Ce(IV) ion forms strong complexes with sulfate and bisulfate ions. Spectroscopic and computational studies suggest that Ce(IV) exists as species like [Ce(HSO₄)₃(H₂O)₃]⁺ or other sulfato-complexes. nih.gov This significant difference in the coordination sphere between the oxidized and reduced forms contributes to the slow electron transfer kinetics and the observed potential shift. soton.ac.uknih.gov The inequivalent complexation is a key reason for the deviation of the redox potential and the kinetic challenges associated with the Ce(IV)/Ce(III) couple in sulfate media. researchgate.net

Kinetics and Thermodynamics of Electron Transfer Processes

Electrochemical Sensing Platforms utilizing Cerium-Based Materials

The electrocatalytic properties of cerium compounds, particularly cerium oxide (CeO₂), which leverages the Ce(IV)/Ce(III) redox cycle, have been widely exploited in the fabrication of electrochemical sensors. These sensors offer high sensitivity and selectivity for a variety of analytes.

Potentiometric sensors, specifically ion-selective electrodes (ISEs), have been developed for the direct determination of Cerium(III) ions. These sensors are typically fabricated by incorporating a specific ionophore into a polymeric membrane or a carbon paste matrix.

For instance, a carbon paste electrode (CPE) and a screen-printed electrode (SPE) were developed using a 2,6-pyridine dicarbomethine-triethylene tetraamine (B13775644) (PDCTETA) macrocyclic Schiff base ligand as the ionophore. researchgate.netrsc.org These sensors exhibited high selectivity for Ce(III) ions over other common cations and demonstrated a Nernstian response within a wide concentration range. researchgate.netrsc.orgrsc.org Another design utilized N,N-bis(salicylidene)-1,3-propanediamine as the ionophore in a carbon paste matrix, which also showed a Nernstian slope and a low detection limit for Ce(III). abechem.com The use of 1,3,5-trithiane (B122704) as a membrane carrier in a PVC-based sensor has also been reported, offering good selectivity and a long operational lifetime. acs.org

The performance of these ISEs is summarized in the table below.

| Sensor Type | Ionophore | Linear Range (mol L⁻¹) | Detection Limit (mol L⁻¹) | Response Time |

| Carbon Paste Electrode (CPE) | PDCTETA | 1 × 10⁻⁷ to 1 × 10⁻¹ | 1.10 × 10⁻⁸ | 8 s |

| Screen-Printed Electrode (SPE) | PDCTETA | 1 × 10⁻⁸ to 1 × 10⁻¹ | 5.24 × 10⁻⁹ | 6 s |

| Carbon Paste Electrode (CPE) | N,N-bis(salicylidene)-1,3-propanediamine | 1.0×10⁻⁸ to 1.0×10⁻³ | 5.17×10⁻⁹ | <8 s |

| PVC Membrane Electrode | 1,3,5-Trithiane | 5.0 × 10⁻⁵ to 1.0 × 10⁻¹ | 3.0 × 10⁻⁵ | <15 s |

This table is generated based on data from the text.

Cerium oxide nanoparticles (CeO₂ NPs) are frequently used to modify electrodes due to their high surface area, electrocatalytic activity, and biocompatibility. doi.orgtandfonline.com These modified electrodes have proven effective in the sensitive detection of various biologically and environmentally significant molecules.

Uric Acid: Electrodes modified with CeO₂ nanostructures have been successfully employed for uric acid (UA) detection. rsc.orgrsc.org A sensor using a grain-like CeO₂ nanostructure on a screen-printed carbon electrode (SPCE) showed excellent linear performance and a low detection limit for UA. rsc.orgrsc.org Another approach involved a poly(Congo red) and cerium oxide modified carbon paste electrode, which demonstrated enhanced sensitivity for UA even in the presence of interferences. tandfonline.comtandfonline.com Metal-organic framework-derived CeO₂ functionalized with gold nanoparticles has also been used to create a highly sensitive sensor for UA quantification. mdpi.com

Hydrogen Peroxide: Cerium oxide's ability to shuttle between Ce(III) and Ce(IV) states makes it an excellent catalyst for the reduction or oxidation of hydrogen peroxide (H₂O₂). rsc.org Sensors have been fabricated by modifying glassy carbon electrodes with polyaniline/CeO₂ nanocomposites, which exhibited good electrocatalytic properties towards H₂O₂. rsc.orgsemanticscholar.orgrsc.org Other designs include modifying screen-printed electrodes with ceria nanocubes and carbon blacks. researchgate.net

Nicotine (B1678760): Electrochemical sensors for nicotine have been developed by electrodepositing cerium nanoparticles onto a carbon paste electrode. researchgate.netrsc.orgresearchgate.net The presence of an anionic surfactant like sodium dodecylsulfate (SDS) in the measurement medium was found to enhance the sensitivity of the sensor. researchgate.netrsc.org These sensors have been successfully applied to determine nicotine in real samples such as urine and commercial cigarettes. researchgate.net

Organophosphorus Pesticides: Cerium-based materials are effective in the detection of organophosphorus pesticides (OPs). One type of sensor operates by using the CeO₂-modified electrode to detect p-nitrophenol, a product of the degradation of pesticides like methyl-paraoxon by the phosphatase-mimicking activity of CeO₂. nih.gov Another strategy involves an acetylcholinesterase (AChE) biosensor where a screen-printed carbon electrode is modified with cerium oxide-chitosan to improve the electrochemical response and enzyme immobilization. doi.orgelectrochemsci.org Flexible sensors based on laser-induced graphene modified with CeO₂ have also been developed for sensitive OP detection. nih.govmdpi.com

The table below summarizes the performance of various cerium-based sensors for these analytes.

| Analyte | Electrode Modification | Linear Range | Detection Limit |

| Uric Acid | Grain-like CeO₂/SPCE | Up to 1070 μM | - |

| Uric Acid | Poly(Congo red)-CeO₂/CPE | - | 0.478 mM |

| Uric Acid | MOF-derived CeO₂/AuNPs/CPE | 0.05-1 µM & 1-50 µM | 0.011 µM |

| Hydrogen Peroxide | Polyaniline/CeO₂/GCE | - | - |

| Nicotine | Ce-Nanoparticles/CPE with SDS | 8 × 10⁻⁶ to 10⁻⁴ M | 9.43 × 10⁻⁸ M |

| Methyl-paraoxon | CeO₂ nanozyme/GCE | 0.1 to 100 μmol/L | 0.06 μmol/L |

| Chlorpyrifos | CeO₂/Laser-Induced Graphene | 1.4 × 10⁻⁸ to 1.12 × 10⁻⁷ M | 7.01 × 10⁻¹⁰ M |

This table is generated based on data from the text.

The combination of cerium-based materials with carbon nanotubes (CNTs) and polymers in composite electrodes leads to significant synergistic effects, enhancing sensor performance. CNTs provide a large surface area, excellent electrical conductivity, and mechanical strength, which facilitates faster electron transfer and improves the stability of the electrode. mdpi.comresearchgate.net Polymers, such as chitosan (B1678972) or polyaniline, not only improve the dispersion of both the cerium oxide and CNTs but also offer good biocompatibility for biosensor applications and can introduce additional functional groups for analyte interaction or enzyme immobilization. doi.org

This synergy is evident in several sensor designs:

In Ce(III) ion-selective electrodes, the inclusion of multi-walled carbon nanotubes (MWCNTs) with the Schiff base ionophore improved the linear range and detection limit of the sensor. researchgate.netrsc.orgrsc.org

For organophosphorus pesticide detection, a composite of cerium oxide-chitosan and mesoporous carbon-chitosan was used to enhance the electrochemical response and increase the amount of immobilized acetylcholinesterase, leading to significantly improved sensitivity. doi.orgelectrochemsci.org

In a sensor for the antibacterial drug sulfamethazine, a composite of cerium vanadate (B1173111) and MWCNTs provided good conductivity and catalytic performance. mdpi.com